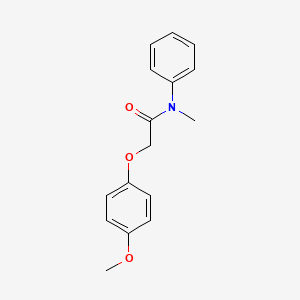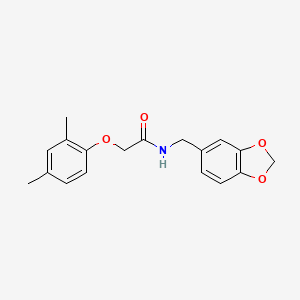![molecular formula C15H16N6O B5778871 4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5778871.png)
4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is a member of the triazolopyrimidine family and has been shown to have promising pharmacological properties.
Wirkmechanismus
The mechanism of action of 4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins involved in cellular processes such as cell growth and inflammation. It may also work by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of microorganisms. Additionally, it has been shown to have low toxicity in normal cells, indicating its potential as a safe therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it has been shown to have low toxicity in normal cells, making it a safer alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use in therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine. One direction is to further investigate its mechanism of action and optimize its use as a therapeutic agent. Another direction is to explore its potential as a treatment for other diseases, such as viral infections. Additionally, research could focus on developing more efficient synthesis methods for this compound.
Synthesemethoden
The synthesis of 4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine involves the reaction of 5-(phenoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid with 2,4-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is purified by recrystallization to obtain a white solid.
Wissenschaftliche Forschungsanwendungen
4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine has shown potential as a therapeutic agent in various scientific research studies. It has been studied for its anti-cancer properties, with promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties, with potential applications in treating inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its anti-microbial properties, with potential applications in treating bacterial infections.
Eigenschaften
IUPAC Name |
4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-10-8-11(2)17-14(16-10)19-15-18-13(20-21-15)9-22-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H2,16,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJZLLDALDSFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)COC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5778792.png)
![2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5778813.png)
![4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide](/img/structure/B5778828.png)
![2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5778834.png)
![N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5778836.png)



![2-{[(4-iodophenyl)amino]methylene}cyclohexanone](/img/structure/B5778859.png)

![4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5778875.png)

![N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea](/img/structure/B5778891.png)
